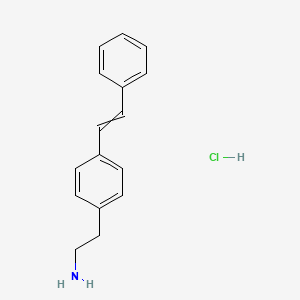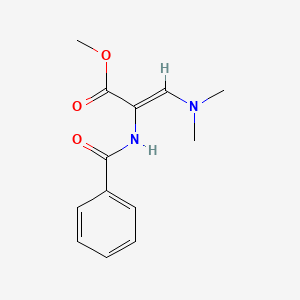
2-(4-Styryl-phenyl)-ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Styryl-phenyl)-ethylamine hydrochloride is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a styryl group attached to a phenyl ring, which is further connected to an ethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Styryl-phenyl)-ethylamine hydrochloride typically involves the following steps:
Preparation of 4-Styrylbenzaldehyde: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form the styrylbenzaldehyde.
Reduction to 4-Styrylbenzyl Alcohol: The aldehyde group of 4-styrylbenzaldehyde is reduced to an alcohol using a reducing agent such as sodium borohydride.
Conversion to 4-Styrylbenzyl Bromide: The alcohol is then converted to a bromide using phosphorus tribromide.
Formation of 2-(4-Styryl-phenyl)-ethylamine: The bromide reacts with ethylamine to form the desired amine.
Hydrochloride Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Styryl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylamine moiety can be oxidized to form corresponding imines or nitriles.
Reduction: The styryl group can be hydrogenated to form the corresponding ethyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
2-(4-Styryl-phenyl)-ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders.
Materials Science: The compound’s structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 2-(4-Styryl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The styryl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Styryl-phenyl)-ethanol: Similar structure but with an alcohol group instead of an amine.
4-Styrylbenzaldehyde: Precursor in the synthesis with an aldehyde group.
2-(4-Styryl-phenyl)-ethylamine: The free base form without the hydrochloride salt.
Uniqueness
2-(4-Styryl-phenyl)-ethylamine hydrochloride is unique due to its combination of a styryl group and an ethylamine moiety, which imparts specific chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
特性
IUPAC Name |
2-[4-(2-phenylethenyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENRMKASVRBGLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695919 |
Source


|
| Record name | 2-[4-(2-Phenylethenyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-27-0 |
Source


|
| Record name | 2-[4-(2-Phenylethenyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)




